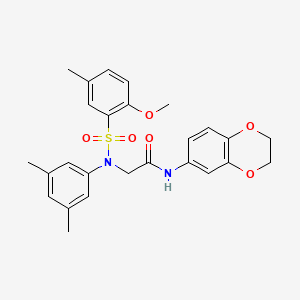![molecular formula C12H11N3O3S B3604231 3-(2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE](/img/structure/B3604231.png)
3-(2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
概要
説明
3-(2H-1,3-Benzodioxol-5-yl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazine-6-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a benzodioxole moiety with a thiazolo[3,2-a][1,3,5]triazine core, which contributes to its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazine-6-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
3-(2H-1,3-Benzodioxol-5-yl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazine-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
科学的研究の応用
3-(2H-1,3-Benzodioxol-5-yl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazine-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazine-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .
類似化合物との比較
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but lacks the thiazolo[3,2-a][1,3,5]triazine core.
2-Propenal, 3-(1,3-benzodioxol-5-yl): Contains the benzodioxole group but differs in the rest of the structure.
Uniqueness
3-(2H-1,3-Benzodioxol-5-yl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazine-6-one is unique due to its combined benzodioxole and thiazolo[3,2-a][1,3,5]triazine structure, which imparts distinct biological activities and chemical reactivity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-11-4-19-12-13-5-14(6-15(11)12)8-1-2-9-10(3-8)18-7-17-9/h1-3H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJOSFFMNCXECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N2CN(CN=C2S1)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-phenylethyl)benzoyl]morpholine](/img/structure/B3604155.png)
![N-({[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3604169.png)
![1,3,7-TRIMETHYL-8-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3604172.png)
![4-(benzyloxy)-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3604179.png)
![2-[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3604193.png)
![2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B3604194.png)
![N~1~-(3,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3604201.png)
![N-(3-chloro-4-methylphenyl)-3-[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B3604206.png)
![4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B3604209.png)
![methyl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-chlorobenzoate](/img/structure/B3604212.png)

![1-(3-Chlorophenyl)-3-[4-(cyanomethyl)phenyl]urea](/img/structure/B3604220.png)
![4-({2-[(2-methoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3604226.png)
![2-[(4-bromophenyl)sulfonyl-methylamino]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3604227.png)
